

Physical and chemical properties of N,N'-Bis(salicylidene)ethylenediaminocobalt(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Salcomine**

Cat. No.: **B15564371**

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of N,N'-Bis(salicylidene)ethylenediaminocobalt(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(salicylidene)ethylenediaminocobalt(II), commonly known as **Salcomine** or Co(salen), is a coordination complex that has garnered significant scientific interest since its discovery.[\[1\]](#) It was the first synthetic complex reported to reversibly bind molecular oxygen, making it a valuable model for studying biological oxygen carriers like hemoglobin and myoglobin.[\[1\]](#)[\[2\]](#) This property, coupled with its catalytic activity in various oxidation reactions, has established **Salcomine** as a compound of interest in fields ranging from bioinorganic chemistry to materials science and catalysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Salcomine**, detailed experimental protocols for its synthesis and characterization, and visual representations of its key chemical processes.

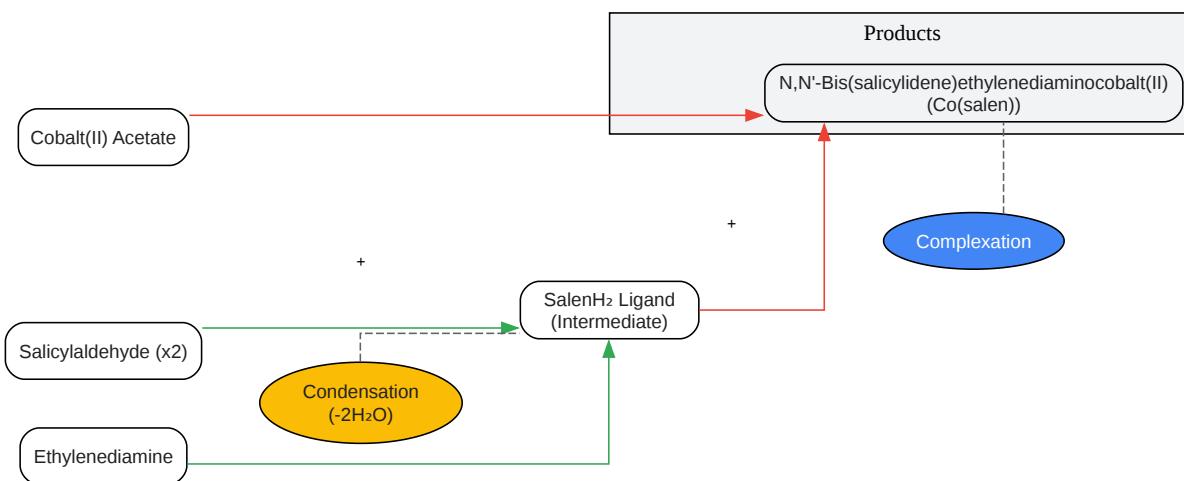
Physical Properties

Salcomine is a solid crystalline compound.[\[4\]](#) Its physical characteristics are summarized in the table below. The compound's appearance can vary from a reddish-brown to a dark, almost black powder, a change associated with its oxygenation state.[\[1\]](#)[\[4\]](#)[\[7\]](#) In its deoxygenated form,

it is typically described as maroon or red-brown, turning black upon exposure to oxygen.[1][4] It is stable under recommended storage conditions but is incompatible with strong acids and oxidizing agents.[4][8]

Property	Value	Citation(s)
Molecular Formula	$C_{16}H_{14}CoN_2O_2$	[3][9]
Molar Mass	325.23 g/mol	[3][10]
Appearance	Reddish-brown to black crystalline powder	[4][7]
Solubility	Insoluble in water; Soluble in benzene, chloroform, and pyridine.	[4][11]
Physical State	Solid at 25 °C, 100 kPa	[3]

Chemical Properties


The chemical behavior of **Salcomine** is dominated by the cobalt(II) center and the tetradeятate salen ligand. The complex is planar and can exist in different crystalline forms, which influences its ability to bind oxygen in the solid state.[1][3][12] The "active" form possesses a crystal lattice with voids, allowing for the diffusion of molecular oxygen.[1][13] **Salcomine** is both a Lewis acid and a reductant.[3] Its most notable chemical property is its ability to act as an oxygen carrier.[8]

Property	Description	Citation(s)
Oxygen Binding	Reversibly binds molecular oxygen (O_2). The deoxygenated form is red-brown, while the oxygenated form is black. The binding stoichiometry is typically 2:1 ($[Co(salen)]_2O_2$).	[2][3][4]
Coordination Chemistry	The cobalt(II) ion is coordinated by the tetradeятate salen ligand through two nitrogen and two oxygen atoms.[14] In the solid state, it can form a five-coordinate dimeric structure.[3]	
Catalytic Activity	Catalyzes the oxidation of various substrates, most notably 2,6-disubstituted phenols, using molecular oxygen.[3][4][6]	
Reactivity with Solvents	Forms adducts with coordinating solvents like pyridine (py), resulting in a square-pyramidal complex, $Co(salen)(py)$, which is an intermediate in the oxygen-binding process in solution.[13][15]	

Synthesis of N,N'-Bis(salicylidene)ethylenediaminocobalt(II)

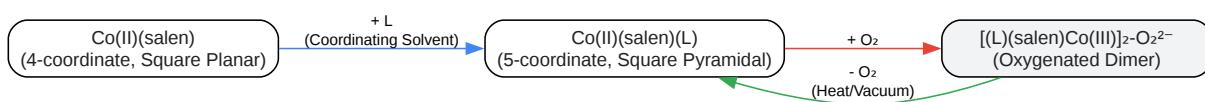
Salcomine is synthesized via a two-step process, which can be performed as a one-pot reaction. First, the salen ligand ($salenH_2$) is formed through the condensation of two

equivalents of salicylaldehyde with one equivalent of ethylenediamine. Subsequently, the in-situ formed ligand reacts with a cobalt(II) salt, such as cobalt(II) acetate, to yield the final complex. [3][16] The reaction is often conducted under an inert atmosphere because the forming complex is sensitive to air.[17]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Salcomine** from its precursors.

Experimental Protocol: Synthesis


This protocol is a generalized procedure based on common laboratory methods.[1][12][17][18]

- **Ligand Formation:** Dissolve salicylaldehyde (2 equivalents) in boiling ethanol. To this solution, slowly add ethylenediamine (1 equivalent). Stir the mixture for 5-10 minutes. A bright yellow precipitate of the salen ligand (salenH₂) will form.[12]
- **Complexation:** In a separate flask, dissolve a cobalt(II) salt, such as cobalt(II) acetate tetrahydrate (1 equivalent), in water.

- Reaction: Add the cobalt(II) salt solution to the hot ethanolic suspension of the salen ligand. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent premature oxidation of the complex.[17]
- Reflux: Heat the resulting mixture to reflux for 1-2 hours. The color of the mixture will change from yellow to a deep red or maroon, indicating the formation of the Co(salen) complex.[17]
- Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
- Purification: Collect the solid product by suction filtration. Wash the reddish-brown crystals with water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
- Drying: Dry the final product under vacuum. The yield is typically high.[18]

Reversible Oxygen Binding

The defining characteristic of **Salcomine** is its ability to reversibly bind molecular oxygen. In the solid state, this occurs in "active" crystalline forms that have channels allowing O_2 molecules to access the cobalt centers.[1][12] In solution with a coordinating solvent (L), such as pyridine or dimethylformamide (DMF), a five-coordinate adduct is formed. This adduct then reacts with oxygen to form a dimeric, oxygen-bridged species where cobalt is formally oxidized to Co(III) and oxygen is reduced to a peroxide or superoxide-like species.[3][19] Heating or reducing the pressure reverses the process, releasing the oxygen.[2][4]

[Click to download full resolution via product page](#)

Caption: Reversible oxygen binding by **Salcomine** in a coordinating solvent (L).

Experimental Protocol: Oxygen Uptake Measurement

This protocol describes a volumetric method to quantify the oxygen uptake of a **Salcomine** solution.[12]

- Apparatus Setup: Assemble a gas burette or a similar volumetric apparatus connected to a side-arm test tube. The apparatus should be sealed to measure volume changes accurately.
- Sample Preparation: Place a precisely weighed amount (e.g., 0.05-0.1 g) of finely ground **Salcomine** into the side-arm test tube.
- Solvent Preparation: In a separate small test tube that fits inside the side-arm tube, add a known volume (e.g., 5 mL) of a coordinating solvent like dimethyl sulfoxide (DMSO).
- Assembly: Carefully place the small tube containing DMSO inside the side-arm tube without spilling the solvent onto the solid **Salcomine**.
- Equilibration: Seal the apparatus and allow it to equilibrate to room temperature. Record the initial volume of gas in the burette.
- Initiation: Invert the side-arm tube to mix the DMSO with the **Salcomine**, starting the dissolution and oxygen uptake process. Shake gently to ensure complete dissolution.
- Measurement: As the solution absorbs oxygen from the headspace, the volume of gas in the burette will decrease. Record the volume reading at regular intervals (e.g., every 2 minutes) until the volume no longer changes, indicating that the reaction is complete.
- Calculation: From the total volume change, and using the ideal gas law, calculate the moles of O₂ absorbed. Compare this to the initial moles of **Salcomine** to determine the binding stoichiometry.

Spectroscopic and Magnetic Properties

UV-Visible Spectroscopy

The UV-Vis spectrum of **Salcomine** provides insight into its electronic structure. The spectrum is characterized by intense bands in the UV region arising from $\pi-\pi^*$ transitions within the aromatic rings and the C=N imine groups of the salen ligand. A key feature in the visible region is a charge-transfer band, attributed to the transfer of electron density from the nitrogen atoms of the ligand to the d-orbitals of the cobalt(II) center.[16]

Wavelength (λ max)	Assignment	Solvent	Citation(s)
~382 nm	Ligand-to-Metal Charge Transfer (LMCT)	Not specified	[16]
~424 nm	d-d transitions / LMCT	Acetonitrile	[20]
~381 nm	π - π^* (C=N) / LMCT	Acetonitrile	[20]
~263 nm	π - π^* (Aromatic)	Acetonitrile	[20]

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for confirming the formation of the **Salcomine** complex by monitoring the vibrational modes of the salen ligand upon coordination to the cobalt ion. The most significant change is observed in the C=N (azomethine or imine) stretching frequency.

Wavenumber (cm ⁻¹)	Assignment	Comment	Citation(s)
~1600 - 1630 cm ⁻¹	ν (C=N) stretch (Azomethine)	Confirms the formation of the Schiff base. [21] Shifts upon coordination.	[22]
~1440 - 1480 cm ⁻¹	ν (C=C) stretch (Aromatic ring)	Skeletal vibrations of the benzene rings.	[21] [22]
~1230 - 1290 cm ⁻¹	ν (C-O) stretch (Phenolic)	Indicates coordination through the phenolic oxygen.	[21]

Magnetic Properties

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) is a paramagnetic compound due to the presence of an unpaired electron in the d-orbitals of the high-spin Co(II) center. Its magnetic properties can be quantified by measuring its magnetic susceptibility.

Property	Value	Method	Citation(s)
Magnetic Behavior	Paramagnetic	Magnetic Susceptibility Balance	[23] [24]
Molar Susceptibility (χ_m)	Positive value, dependent on temperature (approx. $1/T$)	Magnetic Susceptibility Measurement	[24]

Detailed Experimental Protocols

FT-IR Spectroscopy Analysis

A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) module, is used. A small amount of the solid **Salcomine** sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background scan is performed prior to the sample scan to correct for atmospheric H_2O and CO_2 .[\[23\]](#)

UV-Vis Spectroscopy Analysis

A solution of **Salcomine** is prepared in a suitable, non-coordinating, UV-transparent solvent (e.g., acetonitrile or chloroform) at a known concentration. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm. A cuvette containing the pure solvent is used as a reference. The resulting spectrum plots absorbance versus wavelength.

Magnetic Susceptibility Measurement

A Magnetic Susceptibility Balance (e.g., a Guoy balance or a Sherwood Scientific MSB) is used. The instrument is first zeroed. A sample tube is filled to a specific height with the powdered **Salcomine** sample and weighed. The tube is then placed in the balance, and a reading is taken. The mass susceptibility (χ_g) is calculated using an instrument-specific equation. This value is then multiplied by the molar mass of **Salcomine** to obtain the molar susceptibility (χ_m), which can be corrected for diamagnetism to determine the magnetic moment (μ_{eff}).[\[23\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. people.umass.edu [people.umass.edu]
- 2. Structure Activity Relationships for Reversible O₂ Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salcomine - Wikipedia [en.wikipedia.org]
- 4. SALCOMINE | 14167-18-1 [chemicalbook.com]
- 5. Salcomine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. americanelements.com [americanelements.com]
- 8. N,N'-Bis(salicylidene)ethylenediamine | C₁₆H₁₆N₂O₂ | CID 26518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N'-Bis(salicylidene)ethylenediaminocobalt (II) [webbook.nist.gov]
- 10. N,N -Bis(salicylidene)ethylenediaminocobalt(II) 99 14167-18-1 [sigmaaldrich.com]
- 11. Salcomin | C₁₆H₁₆CoN₂O₂+2 | CID 135421911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Salcomine | 94-93-9 | Benchchem [benchchem.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Metal salen complex - Wikipedia [en.wikipedia.org]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. m.youtube.com [m.youtube.com]
- 18. US5618957A - Method of producing salcomine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ajchem-a.com [ajchem-a.com]

- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. fizika.si [fizika.si]
- To cite this document: BenchChem. [Physical and chemical properties of N,N'-Bis(salicylidene)ethylenediaminocobalt(II)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564371#physical-and-chemical-properties-of-n-n-bis-salicylidene-ethylenediaminocobalt-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com